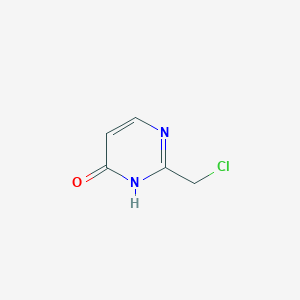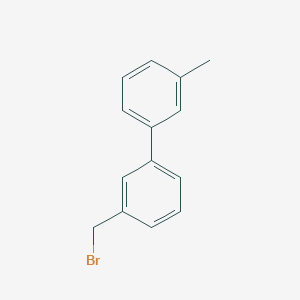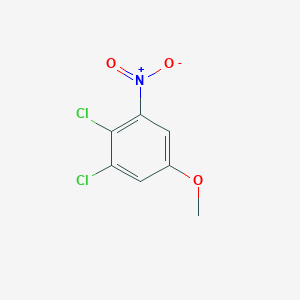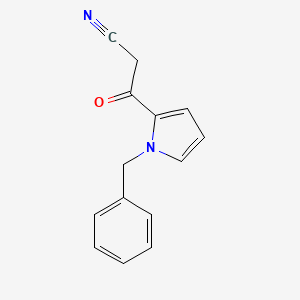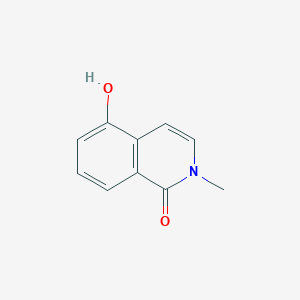
5-hydroxy-2-methylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-methylisoquinolin-1(2H)-one is a compound that can be considered a derivative of the isoquinoline family, a group of compounds known for their presence in various natural products and pharmaceuticals. The hydroxy and methyl groups on the isoquinoline scaffold contribute to the compound's unique chemical and biological properties.
Synthesis Analysis
The synthesis of compounds related to 5-hydroxy-2-methylisoquinolin-1(2H)-one has been explored in several studies. For instance, a method for synthesizing 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones, which are structurally related to the target compound, has been developed using Rh(III)-catalyzed cascade annulations via C-H activation . Another study reported the synthesis of 5-hydroxy-1-methyl-decahydroquinoline isomers, which share the hydroxy and methyl substituents with the target compound . Additionally, a novel synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one has been described, providing insights into the synthetic strategies that could be applied to the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-hydroxy-2-methylisoquinolin-1(2H)-one has been characterized using various spectroscopic techniques. For example, the synthesis of 5-azo-8-hydroxy-2-methylquinoline dyes involved structural characterization by X-ray crystallography . This suggests that the target compound's structure could also be elucidated using similar methods.
Chemical Reactions Analysis
The reactivity of the isoquinoline core has been demonstrated in several studies. The synthesis of 5-hydroxyisoquinolinium salts and their subsequent biological evaluation indicates that the hydroxy group can participate in the formation of salts and influence biological activity . Furthermore, the synthesis of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline shows the potential for various chemical transformations on the isoquinoline scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-hydroxy-2-methylisoquinolin-1(2H)-one derivatives have been studied, including their spectroscopic and electrochemical characteristics. The study on 5-azo-8-hydroxy-2-methylquinoline dyes provides insights into the effects of substituents on the absorption spectra and redox behavior of such compounds . Additionally, the antimicrobial evaluation of 5-hydroxyisoquinolinium salts offers information on the lipophilicity and efficacy of hydroxylated isoquinolinium compounds .
Relevant Case Studies
Case studies involving the synthesis and application of related compounds provide context for the potential uses of 5-hydroxy-2-methylisoquinolin-1(2H)-one. The concise synthesis of the alkaloid rosettacin using a related synthetic strategy highlights the relevance of such compounds in natural product synthesis . The incorporation of 5-azo-8-hydroxy-2-methylquinoline dyes into polyester fabrics and their light fastness properties demonstrate the practical applications of these molecules in the textile industry . Lastly, the antimicrobial activity of 5-hydroxyisoquinolinium salts against bacterial and fungal strains suggests potential pharmaceutical applications .
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
A study by Ma et al. (2017) discovered a new isoquinolone alkaloid closely related to 5-hydroxy-2-methylisoquinolin-1(2H)-one, demonstrating strong antifungal activity and potent antibacterial activity against Staphylococcus aureus.
Synthesis and Chemical Properties
- The work of Chen Zhan-guo (2008) explored a new method for synthesizing a derivative of 5-hydroxy-2-methylisoquinolin-1(2H)-one, contributing to the field of organic synthesis.
- Zhang San-qi (2010) synthesized novel 2-substituted derivatives, investigating their vasodilation activity, a key area in cardiovascular research.
Neuroprotective or Neurotoxic Activity
Okuda et al. (2003) synthesized various derivatives and assessed their neurotoxicity and neuroprotective potential, suggesting implications for neurological diseases like Parkinson's disease.
Antitumor Activity
- Liu et al. (1995) synthesized isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, showing significant antineoplastic activity in mice bearing L1210 leukemia.
- Similarly, Ali et al. (2022) synthesized a series of 10 oxoquinolines, exhibiting significant anticancer and antioxidant activities, with potential implications for high altitude-related disorders.
Physiological Effects
Fassett and Hjort (1938) investigated the effects of isoquinolines on blood pressure, respiration, and smooth muscle, providing insights into their physiological impacts.
Corrosion Inhibition
El Faydy et al. (2019) studied two 8-hydroxyquinoline derivatives, including one structurally related to 5-hydroxy-2-methylisoquinolin-1(2H)-one, demonstrating their effectiveness as anticorrosive agents for carbon steel in acidic environments (El Faydy et al., 2019).
Propriétés
IUPAC Name |
5-hydroxy-2-methylisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKCIDMEXINYQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277677 |
Source


|
| Record name | 5-Hydroxy-2-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-methylisoquinolin-1(2H)-one | |
CAS RN |
42792-98-3 |
Source


|
| Record name | 5-Hydroxy-2-methyl-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42792-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

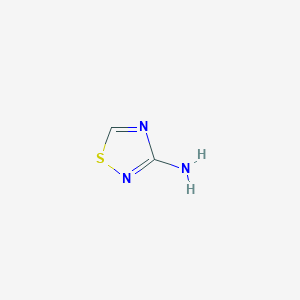
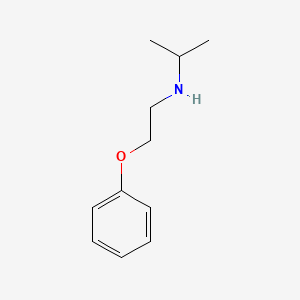
![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)


